Cas no 83124-88-3 (PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER)

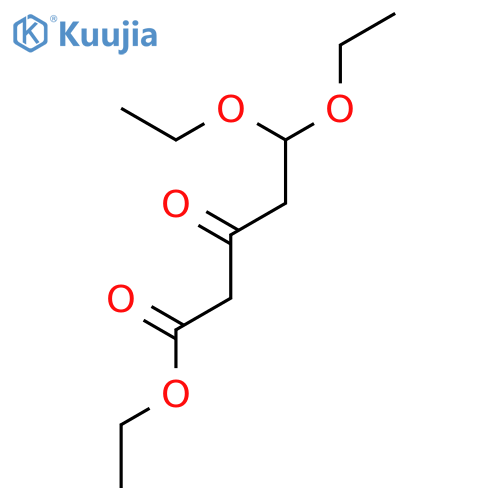

83124-88-3 structure

商品名:PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER

PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER 化学的及び物理的性質

名前と識別子

-

- PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER

- Ethyl 5,5-Diethoxy-3-oxopentanoate

- SY264974

- MEUWDIPNEGSWNH-UHFFFAOYSA-N

- E86250

- MFCD25967576

- SCHEMBL16415508

- 5,5-Diethoxy-3-oxopentansaeure-ethylester

- Ethyl 5,5-diethoxy-3-oxo-pentanoate

- DTXSID201237743

- 83124-88-3

-

- インチ: InChI=1S/C11H20O5/c1-4-14-10(13)7-9(12)8-11(15-5-2)16-6-3/h11H,4-8H2,1-3H3

- InChIKey: MEUWDIPNEGSWNH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 232.13107373Da

- どういたいしつりょう: 232.13107373Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 10

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 61.8Ų

PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01R4BZ-100mg |

Pentanoic acid, 5,5-diethoxy-3-oxo-, ethyl ester |

83124-88-3 | 95% | 100mg |

$577.00 | 2025-02-12 | |

| 1PlusChem | 1P01R43N-100mg |

Pentanoic acid, 5,5-diethoxy-3-oxo-, ethyl ester |

83124-88-3 | ≥95% | 100mg |

$709.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594257-250mg |

Ethyl 5,5-diethoxy-3-oxopentanoate |

83124-88-3 | 98% | 250mg |

¥6600.00 | 2024-07-28 | |

| abcr | AB612489-250mg |

Ethyl 5,5-Diethoxy-3-oxopentanoate; . |

83124-88-3 | 250mg |

€1071.00 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1187952-0.25g |

Ethyl 5,5-Diethoxy-3-oxopentanoate |

83124-88-3 | 95% | 0.25g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1187952-1g |

Ethyl 5,5-Diethoxy-3-oxopentanoate |

83124-88-3 | 95% | 1g |

$880 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1187952-1g |

Ethyl 5,5-Diethoxy-3-oxopentanoate |

83124-88-3 | 95% | 1g |

$880 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1187952-5g |

Ethyl 5,5-Diethoxy-3-oxopentanoate |

83124-88-3 | 95% | 5g |

$2090 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1187952-1g |

Ethyl 5,5-Diethoxy-3-oxopentanoate |

83124-88-3 | 95% | 1g |

$880 | 2024-07-20 | |

| 1PlusChem | 1P01R43N-250mg |

Pentanoic acid, 5,5-diethoxy-3-oxo-, ethyl ester |

83124-88-3 | ≥95% | 250mg |

$830.00 | 2024-04-21 |

PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

83124-88-3 (PENTANOIC ACID, 5,5-DIETHOXY-3-OXO-, ETHYL ESTER) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量